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Executive Summary

Ampreloxetine (formerly TD-9855) is an investigational, selective norepinephrine reuptake
inhibitor (NRI) with a long-acting pharmacokinetic profile, positioning it as a novel therapeutic
candidate for disorders characterized by noradrenergic dysregulation.[1][2] Currently in late-
stage clinical development, its primary indication is the treatment of symptomatic neurogenic
orthostatic hypotension (nOH), particularly in patients with multiple system atrophy (MSA).[3]
This document provides a comprehensive technical overview of ampreloxetine, including its
mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of
key clinical findings. Detailed experimental methodologies for relevant assays and visual
representations of its signaling pathway and clinical trial workflow are also presented to provide
a thorough understanding for research and development professionals.

Mechanism of Action

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET), a
protein responsible for the reuptake of norepinephrine from the synaptic cleft into the
presynaptic neuron.[1][2] By blocking NET, ampreloxetine increases the concentration and
prolongs the duration of action of norepinephrine in the synapse. This enhanced noradrenergic
signaling is the primary mechanism underlying its therapeutic effects.[2] While ampreloxetine
also exhibits some affinity for the serotonin transporter (SERT), it has a notable selectivity for
NET.[4] Its activity at the dopamine transporter (DAT) is not significant.[4]
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Quantitative Data Summary

The following tables summarize the key quantitative data reported for ampreloxetine.

Table 1: In Vitro and In Vivo Potency of Ampreloxetine

Parameter Species Value

Notes

ECso for NET

In vivo measurement.

Rat (spinal cord) 11.7 ng/mL
Occupancy [4]
In vivo measurement,
ECso for SERT ) ]
Rat (spinal cord) 50.8 ng/mL demonstrating
Occupancy .
selectivity for NET.[4]
Projected Human Projection based on
Human 5.5 ng/mL o
Plasma ECso for NET preclinical data.[4]
Projected Human o
Projection based on
Plasma ECso for Human 23.9 ng/mL o
preclinical data.[4]
SERT
o L Based on in vitro
Inhibitory Selectivity o
Human and Rat 4- to 10-fold uptake inhibition

(NET vs. SERT)

assays.

Note: Specific Ki values for ampreloxetine's binding affinity to NET, SERT, and DAT are not

consistently available in the public domain.

Table 2: Human Pharmacokinetic Properties of Ampreloxetine

Parameter Value

Notes

Terminal Half-Life (t%2) 30-40 hours

Supports once-daily dosing.[1]

Time to Maximum
) 8-12 hours
Concentration (Tmax)

Following single oral dose.[1]

Time to Steady State Approximately 6 days

With once-daily dosing.[1]
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Table 3: Pharmacodynamic Effects of Ampreloxetine in nOH Patients

Change from

Parameter ) p-value Notes
Baseline
Plasma Indicates successful
) ] 1 71% < 0.005 o
Norepinephrine (NE) NET inhibition.[2]

DHPG is a metabolite

Plasma 3,4- . .
dihvd henviglveol 2904 0.05 of NE, its reduction
ihydroxyphen co ! () <0.

4 yPRenyigy further supports NET

(DHPG) o
inhibition.[2]
, o A sensitive marker of

NE:DHPG Ratio Significantly Increased < 0.001

NET inhibition.[2]

Experimental Protocols

The following are representative protocols for key assays used to characterize selective
norepinephrine reuptake inhibitors like ampreloxetine.

Radioligand Binding Assay for Norepinephrine
Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of a test
compound for the human norepinephrine transporter (hNET) using a radiolabeled ligand such
as [3H]nisoxetine.

Materials:

HEK?293 cells stably expressing hNET

Cell culture medium and reagents

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., 50 mM Tris-HCI, pH 7.4)
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» Radioligand: [3H]nisoxetine
» Unlabeled competitor (for non-specific binding): Desipramine (10 uM)
e Test compound (e.g., ampreloxetine) at various concentrations
« Scintillation fluid
o 96-well plates
« Filtration apparatus with glass fiber filters (e.g., GF/C)
Procedure:
o Membrane Preparation:
o Culture HEK293-hNET cells to confluency.
o Harvest cells and wash with ice-cold PBS.
o Resuspend cells in lysis buffer and homogenize.
o Centrifuge the homogenate at 4°C to pellet the membranes.
o Wash the membrane pellet with fresh lysis buffer and re-centrifuge.

o Resuspend the final pellet in an appropriate assay buffer and determine the protein
concentration.

e Binding Assay:
o In a 96-well plate, add the following to each well in triplicate:
» Cell membrane preparation
» Assay buffer

» [3H]nisoxetine (at a concentration near its Kd)
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= Either:
= Vehicle (for total binding)
» Desipramine (for non-specific binding)

» Test compound at a range of concentrations

o Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a
sufficient time to reach equilibrium (e.g., 60-120 minutes).

« Filtration and Counting:

o Rapidly filter the contents of each well through glass fiber filters using a filtration
apparatus.

o Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using
a liquid scintillation counter.

o Data Analysis:

o

Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the ICso value (the concentration of test compound that inhibits 50% of specific
binding) using non-linear regression analysis.

o Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

In Vitro Norepinephrine Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled
norepinephrine into cells expressing the norepinephrine transporter.
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Materials:

HEK?293 cells stably expressing hNET (or other suitable cell line, e.g., SK-N-BE(2)C)[5]
e Cell culture medium and reagents

o Krebs-Ringer-HEPES (KRH) buffer

» Radiolabeled substrate: [3H]Norepinephrine

o Uptake inhibitor (for non-specific uptake): Desipramine

e Test compound (e.g., ampreloxetine) at various concentrations

e Lysis buffer (e.g., 1% Triton X-100 in KRH buffer)

« Scintillation fluid

e 24- or 96-well plates

Procedure:

o Cell Plating:

o Plate HEK293-hNET cells in 24- or 96-well plates and grow to confluency.[5]

o Uptake Assay:

[¢]

On the day of the assay, wash the cells with KRH buffer.

[¢]

Pre-incubate the cells with either vehicle, desipramine (for non-specific uptake), or the test
compound at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C.[5]

[¢]

Initiate the uptake by adding [BH]Norepinephrine to each well.

[e]

Incubate for a short period (e.g., 5-15 minutes) at 37°C.[5]

e Termination and Lysis:
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o Terminate the uptake by rapidly aspirating the medium and washing the cells multiple
times with ice-cold KRH buffer.

o Lyse the cells by adding lysis buffer to each well and incubating with shaking.[5]
o Counting and Analysis:

o Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the
radioactivity.

o Calculate the percentage of inhibition of specific uptake at each concentration of the test
compound.

o Determine the ICso value from the concentration-response curve.

Visualizations
Norepinephrine Signaling Pathway

The following diagram illustrates the key steps in norepinephrine signaling at the synapse and
the mechanism of action of ampreloxetine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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